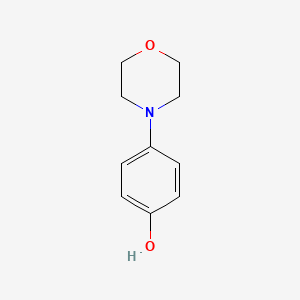

4-Morpholinophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRMDWJKBFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212095 | |

| Record name | 4-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-23-2 | |

| Record name | 4-(Morpholin-4-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6291-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39PYE8V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholinophenol Scaffold

4-Morpholinophenol is a valuable chemical intermediate, integrating the pharmacologically significant morpholine ring with a phenolic moiety. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate basicity.[1] The phenolic hydroxyl group, in turn, provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This unique combination makes this compound a key building block in the synthesis of a diverse range of biologically active molecules, from kinase inhibitors to central nervous system agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.

Synthesis of this compound: A Tale of Two Methodologies

The construction of the C-N bond between the morpholine and phenyl rings is the cornerstone of this compound synthesis. Two primary strategies are commonly employed: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, and excellent functional group tolerance, making it a preferred method in contemporary organic synthesis.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency.

Caption: The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with amines.[4][5]

Materials:

-

4-Bromophenol

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, degassed)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromophenol (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by morpholine (1.2 equiv.).

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Nucleophilic Aromatic Substitution (SNAr): The Classical Route

Nucleophilic aromatic substitution provides a more traditional route to this compound. This method typically involves the reaction of an activated aryl halide (e.g., 4-fluorophenol) with morpholine in the presence of a base. The reaction proceeds via a Meisenheimer complex intermediate.[6] While generally requiring more forcing conditions than the Buchwald-Hartwig amination, SNAr can be a cost-effective alternative, particularly on a large scale.

Caption: The reaction pathway for the synthesis of this compound via Nucleophilic Aromatic Substitution.

This protocol is based on general procedures for nucleophilic aromatic substitution reactions.

Materials:

-

4-Fluorophenol

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-fluorophenol (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (2.0 equiv.) in DMSO.

-

Reaction: Heat the mixture to 120-140 °C and stir until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralization: Acidify the aqueous mixture with 1 M HCl to a pH of ~7.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Characterization of this compound: A Multi-Technique Approach

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: A typical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.[5][7][8]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, and the phenolic hydroxyl proton.

-

Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Morpholine Protons: The morpholine ring protons will exhibit two multiplets, corresponding to the methylene groups adjacent to the nitrogen (N-CH₂) and the oxygen (O-CH₂). The protons adjacent to the oxygen are typically deshielded and appear at a lower field (higher ppm value) compared to those adjacent to the nitrogen.[5]

-

Phenolic Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the phenyl and morpholine rings.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field due to its electronegativity.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen (C-O) appearing at a lower field than those adjacent to the nitrogen (C-N).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (ortho to OH) | ~6.8 (d) | ~116 |

| Aromatic C-H (ortho to Morpholine) | ~6.9 (d) | ~118 |

| Morpholine -CH₂-N- | ~3.1 (m) | ~50 |

| Morpholine -CH₂-O- | ~3.8 (m) | ~67 |

| Aromatic C-OH | - | ~152 |

| Aromatic C-N | - | ~145 |

| Phenolic O-H | Variable (broad s) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The FT-IR spectrum of this compound will display characteristic absorption bands for the O-H, C-H, C-N, C-O, and aromatic C=C bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1500-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (ether) | 1070-1150 |

| C-O stretch (phenol) | 1200-1260 |

Table 2: Key FT-IR Absorption Bands for this compound.

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (179.22 g/mol ). The fragmentation pattern will likely involve the cleavage of the morpholine ring and the loss of small neutral molecules.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z = 179

-

Loss of H₂O: [M - H₂O]⁺, m/z = 161

-

Cleavage of the morpholine ring: Fragments corresponding to the loss of C₂H₄O or C₂H₅NO.

-

Formation of a phenoxy radical cation: m/z = 93

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to determine the purity of a compound and to quantify any impurities.[3][4] A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of moderately polar compounds like this compound.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm)

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare a solution of the synthesized product at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of this compound from the standard chromatogram. Analyze the sample chromatogram to determine the purity of the synthesized product by calculating the peak area percentage.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By detailing both modern and classical synthetic approaches and providing robust analytical protocols, this guide serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis. The successful synthesis and thorough characterization of this important building block are crucial first steps in the discovery and development of new and innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinophenol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural amalgamation of a phenol ring and a morpholine moiety bestows upon it a distinct profile of physicochemical properties that are pivotal to its reactivity, bioavailability, and utility as a synthetic intermediate. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, supported by experimental data and established scientific principles. The subsequent sections will delve into its chemical structure, solubility, thermal properties, and spectroscopic signature, offering a foundational understanding for researchers engaged in its application. Furthermore, this guide will detail common synthetic routes and analytical methodologies, and discuss its toxicological profile and applications in the pharmaceutical industry.

Chemical and Physical Properties

The foundational characteristics of a molecule are dictated by its structure and the interplay of its constituent atoms. This compound, with the chemical formula C₁₀H₁₃NO₂, is no exception. A comprehensive understanding of its chemical and physical properties is paramount for its effective handling, characterization, and application in research and development.

Chemical Structure and Identifiers

This compound is systematically named 4-(morpholin-4-yl)phenol.[1] Its structure features a phenol group where the hydrogen atom at the para (4-position) is substituted by a morpholino group. The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.

Key Identifiers:

-

IUPAC Name: 4-(morpholin-4-yl)phenol[1]

-

CAS Number: 6291-23-2[1]

-

Molecular Formula: C₁₀H₁₃NO₂[2]

-

Molecular Weight: 179.22 g/mol [2]

-

SMILES: C1COCCN1C2=CC=C(C=C2)O[1]

-

InChI Key: GPPRMDWJKBFBMZ-UHFFFAOYSA-N[1]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

The physical state and thermal properties of this compound are critical for determining appropriate storage conditions, purification methods, and reaction parameters.

| Property | Value | Source |

| Physical Form | Solid, Off-white solid | [3] |

| Melting Point | 161-162.5 °C | [4] |

| Boiling Point | 362.9 ± 37.0 °C (Predicted) | [4] |

| pKa | 10.90 ± 0.26 (Predicted) | [4] |

| XLogP3 | 1.0 | [1] |

Note: The provided boiling point and pKa are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Solubility Profile

General observations indicate that morpholine derivatives are often soluble in organic solvents.[5] Phenolic compounds, in turn, exhibit solubility in polar solvents like ethanol and DMSO.[6] For instance, the related compound 4-aminophenol is soluble in dimethylsulfoxide (DMSO) and slightly soluble in ethanol.[7] Based on these characteristics, it is anticipated that this compound will demonstrate solubility in polar organic solvents such as ethanol and DMSO. However, its solubility in water is expected to be limited due to the presence of the hydrophobic benzene ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and reliable method for determining the solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: Allow the suspension to settle, or use centrifugation or filtration to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectroscopic features of this compound and common analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenol ring and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen in the morpholine ring will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen.[2] The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the two distinct types of methylene carbons in the morpholine ring.[1]

References

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology Tests: What They Are and Why They Take So Long [webmd.com]

A Deep Dive into the Spectroscopic Signature of 4-Morpholinophenol: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing compounds is paramount. 4-Morpholinophenol, a molecule of significant interest due to its core structure's presence in various biologically active compounds, presents a rich case study for the power of modern spectroscopic techniques. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectroscopic characteristics of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed molecular portrait.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic compound featuring a phenol ring substituted with a morpholine moiety at the para position. The interplay between the electron-donating morpholine nitrogen and the hydroxyl group on the aromatic ring creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and the study of its interactions in biological systems. This guide will dissect the NMR, IR, and MS data, offering insights into the causality behind the observed spectral features and providing a framework for the analysis of related compounds.

Molecular Structure and Analytical Workflow

The structural analysis of this compound follows a logical workflow, beginning with the non-destructive techniques of NMR and IR spectroscopy to establish the carbon-hydrogen framework and identify key functional groups. Mass spectrometry then provides crucial information on the molecular weight and fragmentation patterns, confirming the overall structure.

Caption: Logical workflow for the spectroscopic analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is highly dependent on its electronic environment.

Key Insights from the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzene ring typically appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). Due to the para-substitution pattern, the spectrum is expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the hydroxyl group will be shielded compared to those ortho to the morpholine nitrogen due to the stronger electron-donating effect of the -OH group.

-

Morpholine Protons: The eight protons of the morpholine ring are not chemically equivalent. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be deshielded and appear at a lower field (typically δ 3.7-3.9 ppm) compared to the four protons on the carbons adjacent to the nitrogen (N-CH₂), which typically appear around δ 3.0-3.2 ppm.[1] The chair conformation of the morpholine ring can lead to complex splitting patterns due to the different magnetic environments of axial and equatorial protons.[1]

-

Phenolic Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] It can appear as a broad singlet anywhere from δ 4.0 to 12.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -OH) | ~6.8 | d | ~8.0 |

| Ar-H (ortho to Morpholine) | ~6.9 | d | ~8.0 |

| O-CH₂ (Morpholine) | ~3.8 | t | ~4.8 |

| N-CH₂ (Morpholine) | ~3.1 | t | ~4.8 |

| Ar-OH | Variable (e.g., ~8.5) | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical nature.

Key Insights from the ¹³C NMR Spectrum:

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded in the aromatic region (δ ~150-155 ppm). The carbon attached to the morpholine nitrogen (C-N) will also be deshielded (δ ~140-145 ppm). The remaining two aromatic CH carbons will appear in the δ 115-120 ppm region.

-

Morpholine Carbons: The morpholine ring will exhibit two signals. The carbons adjacent to the oxygen (O-CH₂) are more deshielded and appear around δ 67-70 ppm, while the carbons adjacent to the nitrogen (N-CH₂) appear at a higher field, around δ 50-55 ppm.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | ~152 |

| C-N (Aromatic) | ~142 |

| CH (Aromatic, ortho to -OH) | ~116 |

| CH (Aromatic, ortho to Morpholine) | ~119 |

| O-CH₂ (Morpholine) | ~68 |

| N-CH₂ (Morpholine) | ~52 |

Note: These are predicted values and may vary based on experimental conditions.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

Key Vibrational Modes in this compound:

-

O-H Stretch (Phenol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

N-H Stretch: Since the morpholine nitrogen is tertiary, there will be no N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).[4] Aliphatic C-H stretching from the morpholine ring will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2800-2980 cm⁻¹).[4]

-

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds in the benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[4]

-

C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring is expected in the 1250-1020 cm⁻¹ region.[5]

-

C-O Stretches: The C-O stretching of the phenol will appear as a strong band around 1200-1260 cm⁻¹. The C-O-C stretch of the ether linkage in the morpholine ring will also produce a strong absorption, typically in the 1070-1150 cm⁻¹ range.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100-3010 | Medium | Aromatic C-H Stretch |

| 2980-2800 | Strong | Aliphatic C-H Stretch (Morpholine) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1240 | Strong | Phenolic C-O Stretch |

| 1115 | Strong | Ether C-O-C Stretch (Morpholine) |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation pattern.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

Expected Fragmentation Pattern of this compound:

The molecular ion peak for this compound (C₁₀H₁₃NO₂) is expected at m/z = 179. The fragmentation is likely to be directed by the stable aromatic ring and the heteroatoms.

Caption: Plausible EI-MS fragmentation pathways for this compound.

Key Fragments:

-

m/z 179 (M⁺˙): The molecular ion peak.

-

m/z 122: Loss of the C₂H₅NO fragment from the morpholine ring.

-

m/z 108: A fragment corresponding to the hydroxyphenylamino cation.

-

m/z 93: A fragment corresponding to the phenoxy cation, [C₆H₅O]⁺.[6]

-

m/z 86: A fragment corresponding to the morpholinium ion.

-

m/z 56: A common fragment from the morpholine ring resulting from the loss of CH₂O.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) |

| 122 | [C₇H₈NO]⁺ |

| 108 | [C₆H₆NO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 86 | [C₄H₈NO]⁺ |

| 56 | [C₃H₆N]⁺ |

IV. Integrated Spectral Interpretation: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when considered together, provides an unambiguous structural elucidation of this compound.

-

IR confirms the presence of the -OH and the morpholine ether linkage.

-

¹H and ¹³C NMR establish the connectivity of the carbon and hydrogen atoms, confirming the para-substitution pattern on the benzene ring and the structure of the morpholine moiety.

-

MS confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure.

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the labile -OH proton.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is typically introduced into the instrument via a direct insertion probe or a gas chromatograph.

Data Acquisition

-

NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments should be performed. Additional experiments like DEPT, COSY, and HSQC can be used for more detailed structural assignments.

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

MS: Acquire the mass spectrum using an EI source, typically with an electron energy of 70 eV.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a robust and confident structural assignment. This in-depth guide serves as a valuable resource for researchers working with this compound and related compounds, providing a foundational understanding of how to leverage these powerful analytical techniques for molecular characterization.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. Phenol [webbook.nist.gov]

An In-Depth Technical Guide to the Purity Standards of 4-Morpholinophenol (CAS 6291-23-2)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the purity standards, analytical methodologies, and critical considerations for 4-Morpholinophenol. As a key building block in medicinal chemistry and organic synthesis, understanding its purity profile is paramount for ensuring the reproducibility, safety, and success of downstream applications.[1]

The Strategic Importance of this compound in Synthesis

This compound, with the CAS number 6291-23-2, is a bifunctional molecule featuring a phenol group and a morpholine moiety.[2] This structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as aqueous solubility and metabolic stability, while the phenol group provides a reactive handle for various chemical transformations.[3]

However, the utility of this intermediate is directly tied to its purity. Undefined or variable impurity profiles can lead to inconsistent reaction yields, the introduction of unwanted side products, and, in a drug development context, potential toxicological risks. Therefore, a robust analytical framework for defining and verifying its purity is not merely a quality control measure but a foundational component of scientific integrity.

Deconstructing Purity: A Multi-Faceted Analytical Approach

Relying on a single analytical technique for purity assessment is insufficient for the rigorous demands of research and drug development. A scientifically sound approach employs orthogonal methods—techniques that measure the analyte and its impurities based on different chemical and physical principles. This ensures a comprehensive and trustworthy characterization of the material. The "mass balance" approach is a guiding principle here, where the sum of the main component and all identified impurities (including water and residual solvents) should ideally account for 100% of the material's mass.[4]

| Parameter | Typical Specification | Rationale & Impact |

| Assay (by HPLC) | ≥97% to ≥99.5% | The primary measure of the main component. The required grade depends on the application; early-stage research may tolerate ≥97%, while GMP synthesis demands higher purity.[5][6] |

| Individual Impurity | ≤0.5% | Controls specific, known by-products or degradants that could interfere with reactions or pose a safety risk.[7] |

| Total Organic Impurities | ≤1.0% | A cumulative limit for all organic impurities, providing an overall assessment of the material's cleanliness.[7] |

| Water Content (Karl Fischer) | ≤0.5% | Water can act as a nucleophile in subsequent reactions, leading to unwanted by-products and reduced yield. |

| Residual Solvents (GC-MS) | Varies (ICH limits) | Solvents used in the final crystallization step can be retained. Limits are dictated by their toxicity profile (e.g., ICH Q3C guidelines). |

| Non-Volatile Residue | ≤0.1% | Measures inorganic salts or other non-volatile impurities that would not be detected by HPLC or GC. |

Core Analytical Workflow for Purity Verification

The following workflow illustrates a robust, self-validating system for the comprehensive purity analysis of this compound.

Caption: Orthogonal workflow for this compound purity assessment.

Methodologies in Detail: Protocols and Causality

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds like this compound.[8] A reversed-phase method is ideal, separating compounds based on their polarity.

The "Why" Behind the Method:

-

Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic phenol ring, allowing for effective separation from more polar or less polar impurities.[8]

-

Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[9] A small amount of acid (e.g., formic or phosphoric acid) is added to suppress the ionization of the phenolic hydroxyl group.[10][11] This is critical because analyzing the phenol as a single, neutral species results in sharp, symmetrical peaks, which are essential for accurate quantification.

-

UV Detection: The phenolic ring contains a chromophore that absorbs UV light strongly, typically around 254-280 nm, providing high sensitivity for both the main component and related aromatic impurities.[12]

Caption: Logical workflow of the HPLC purity analysis method.

Step-by-Step HPLC Protocol:

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Degas both mobile phases thoroughly using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to create a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B (re-equilibration)

-

-

-

System Suitability (Self-Validation): Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. This confirms the system is performing with adequate precision.

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

GC-MS for Residual Solvent and Volatile Impurity Analysis

Gas chromatography is required to detect and quantify volatile and semi-volatile impurities that are not amenable to HPLC analysis, such as residual solvents from synthesis or volatile starting materials.[13][14] The mass spectrometer provides definitive identification.

The "Why" Behind the Method:

-

Headspace (HS) Sampling: This technique is used for residual solvent analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting the non-volatile this compound onto the GC column, which would cause contamination and degradation.[4]

-

Derivatization (for Impurity Profiling): To analyze for potential non-volatile synthesis-related impurities (like unreacted starting materials), a silylation step may be necessary. This process replaces the active hydrogen on the phenol group with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis.[15]

Step-by-Step Headspace GC-MS Protocol (Residual Solvents):

-

Sample Preparation:

-

Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

-

Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) that does not interfere with the analysis.

-

Seal the vial immediately.

-

-

GC-MS Conditions:

-

Column: DB-WAX or equivalent (polar column for solvent separation).[16]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

HS Conditions: Vial oven at 80°C for 15 min.

-

GC Oven Program: 40°C (hold 5 min), then ramp to 200°C at 10°C/min.

-

MS Detection: Scan mode from m/z 35 to 350.

-

-

Data Analysis:

-

Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

-

Quantify against a calibrated external standard of the identified solvents.

-

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is the official document summarizing the quality control testing for a specific batch of material.[17] It is a declaration of compliance with the established specifications.

Key Sections of a CoA:

-

Header: Includes product name, CAS number, batch/lot number, and date of analysis.[5][18]

-

Tests and Specifications: A table listing each analytical test performed.

-

Limits/Acceptance Criteria: The required range or limit for a passing result for each test.[17]

-

Results: The actual numerical result obtained for the batch being tested.

-

Signatures: Approval from the Quality Control/Quality Assurance department.

Conclusion

The purity of this compound is not a single value but a comprehensive profile established through a series of orthogonal analytical methods. For scientists in research and drug development, scrutinizing the CoA and understanding the methodologies behind it are critical for mitigating risks associated with chemical quality. Employing a robust, multi-technique approach—anchored by HPLC for assay and complemented by GC-MS and Karl Fischer for specific impurities—ensures that this versatile building block can be used with the highest degree of confidence, ultimately contributing to the development of safe and effective new medicines.

References

- 1. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 6291-23-2 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. hplc.eu [hplc.eu]

- 12. scirp.org [scirp.org]

- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.who.int [cdn.who.int]

- 18. This compound | 6291-23-2 [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-Morpholinophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Morpholinophenol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and intermolecular forces. We analyze the molecular structure of this compound to forecast its behavior in common polar protic, polar aprotic, and nonpolar organic solvents. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical methods for characterizing the solubility of this compound to support process development, formulation, and crystallization work.

Introduction to this compound

This compound, with the chemical structure C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a phenol ring, which is weakly acidic and capable of hydrogen bonding, and a morpholine substituent, which introduces a polar, basic tertiary amine and an ether linkage.

The unique combination of these functional groups dictates its physicochemical properties and, critically, its solubility profile. Understanding the solubility of this compound is paramount for a range of applications, from designing efficient synthetic reaction conditions and purification strategies (e.g., crystallization) to developing stable formulations for pharmaceutical applications.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The guiding principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4]

The this compound molecule possesses distinct regions influencing its solubility:

-

Polar, Protic Group: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.

-

Polar, Aprotic Groups: The morpholine ring contains a tertiary amine nitrogen and an ether oxygen, both of which are effective hydrogen bond acceptors.

-

Aromatic System: The benzene ring is relatively nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

Based on this structure, we can predict its solubility behavior across different solvent classes.

Table 1: Predicted Solubility of this compound and Governing Intermolecular Forces

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's phenolic -OH, morpholine N, and morpholine O atoms. |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Strong dipole-dipole interactions. Hydrogen bonding between the solute's phenolic -OH (donor) and the solvent's acceptors (e.g., C=O, S=O). |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the solvent and solute aromatic rings. Limited dipole-dipole and van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Weak van der Waals (dispersion) forces are insufficient to overcome the strong solute-solute hydrogen bonding in the crystal lattice. |

This predicted profile suggests that polar solvents, particularly those capable of hydrogen bonding, will be the most effective for dissolving this compound. Studies on structurally similar phenolic compounds confirm that solubility is typically highest in polar protic solvents like alcohols and decreases significantly in nonpolar hydrocarbons.[5][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a robust experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature.[7] The subsequent quantification of the dissolved solute is reliably achieved using HPLC.[8][9]

Principle of the Method

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear filtrate is measured analytically.

Workflow for Solubility Determination

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

- Add an excess amount of solid this compound (e.g., 50-100 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

- Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

- Securely cap the vials with PTFE-lined caps to prevent solvent evaporation, a critical factor that can artificially inflate solubility results.

2. Equilibration:

- Place the vials in a thermostatic shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C).

- Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for phenolic compounds.[5][7] A preliminary kinetic study can be performed to confirm the minimum time to reach a plateau in concentration.

3. Separation of Undissolved Solid:

- After equilibration, remove the vials and allow them to stand undisturbed in the temperature-controlled chamber for at least 30 minutes to let the excess solid settle.

- Carefully withdraw a sample of the supernatant using a clean, dry syringe.

- Immediately pass the supernatant through a chemically-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step is crucial to remove any undissolved micro-particles.

4. Quantification via HPLC:

- Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range.

- Sample Preparation: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the calibration curve.

- HPLC Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid). A typical starting point is 40:60 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 230-240 nm and 280-290 nm).

- Injection Volume: 10 µL.

- Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted samples and use the regression equation from the calibration curve to determine the concentration in the diluted sample.

5. Calculation:

- Calculate the final solubility (S) in the original, undiluted filtrate using the formula: > S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Applications in Pharmaceutical Development

Accurate solubility data for this compound is not merely an academic exercise; it is a critical parameter that directly impacts several stages of drug development:

-

Process Chemistry: Selection of appropriate solvents for synthesis and workup to ensure reactants remain in solution and to facilitate product isolation and purification.

-

Crystallization: Designing robust crystallization processes requires identifying solvent systems where the compound has high solubility at elevated temperatures and low solubility at room temperature or upon addition of an anti-solvent.

-

Formulation: For preclinical and clinical studies, developing a suitable formulation (e.g., oral solution, injectable) depends on finding a biocompatible solvent or co-solvent system that can dissolve the required dose.

Conclusion

References

- 1. This compound | C10H13NO2 | CID 80510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Proactive Stability Profiling in Pharmaceutical Development

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Morpholinophenol

In the landscape of modern drug development, the principle of "fail early, fail fast" is paramount. However, a more nuanced approach involves proactively understanding and mitigating potential failure points before they arise. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate, such as this compound, is a critical parameter that dictates its viability from synthesis through to formulation and storage. A comprehensive understanding of a molecule's response to thermal stress is not merely an academic exercise; it is a foundational pillar of robust process chemistry, quality control, and regulatory compliance. This guide provides a detailed examination of the thermal behavior of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Physicochemical Profile of this compound

Before delving into thermal analysis, a baseline understanding of the molecule's fundamental properties is essential. This compound is a bifunctional molecule, incorporating both a phenolic hydroxyl group and a tertiary amine within a morpholine ring. This structure suggests potential for complex thermal degradation pathways involving both moieties.

| Property | Value | Source |

| IUPAC Name | 4-(morpholin-4-yl)phenol | |

| CAS Number | 6291-23-2 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | GPPRMDWJKBFBMZ-UHFFFAOYSA-N |

The Rationale for Thermal Analysis: Beyond Simple Melting Points

In pharmaceutical sciences, thermal analysis is a suite of techniques that measure a material's physical and chemical properties as a function of temperature.[2][3] For a compound like this compound, these methods provide critical data for:

-

Process Safety: Identifying exothermic decomposition events that could lead to runaway reactions during manufacturing.

-

Stability and Shelf-Life: Determining the upper temperature limits for storage and handling to prevent degradation.

-

Formulation Development: Understanding how the API will behave during heat-intensive processes like hot-melt extrusion or spray drying.[2]

-

Polymorph Identification: Differentiating between crystalline forms, which can have different stabilities and bioavailabilities.[3][4]

The two primary workhorses for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which offer complementary information.[2][3]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, directly indicating decomposition, dehydration, or desolvation.[2]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying transitions like melting, crystallization, and decomposition by their energetic signatures (endothermic or exothermic).[2][5]

Proposed Thermal Decomposition Mechanism of this compound

The decomposition is likely to be a multi-step process initiated by the cleavage of the weakest bonds at elevated temperatures.

-

Initial Ring Opening/Cleavage: The morpholine ring is a likely point of initial thermal degradation. Studies on morpholine itself show that it decomposes into products like ethanolamine, ethylene glycol, and various smaller amines and acids. The C-O and C-N bonds within the ether and amine functionalities of the ring are susceptible to homolytic cleavage.

-

Phenolic Moiety Degradation: The phenol ring is generally more stable. However, at higher temperatures, degradation can occur. Studies on substituted phenols suggest that decomposition can proceed via ring-opening reactions, often leading to the formation of smaller hydrocarbons and carbon oxides (CO, CO₂).[9] The initial step for related methoxyphenols involves the loss of the substituent group to form a phenoxy radical.[6][7][10]

-

Fragmentation: Following initial bond scissions, the resulting radical intermediates will undergo a cascade of fragmentation and rearrangement reactions, producing a complex mixture of smaller, volatile molecules.

Experimental Protocols for Thermal Characterization

To ensure trustworthy and reproducible data, the following self-validating protocols are described. The causality behind key instrumental parameters is explained to provide a framework for adapting these methods.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Nickel) as per manufacturer guidelines. Causality: Ensures accuracy of the two primary measured variables.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared ceramic or platinum TGA pan. Ensure an even, thin layer of powder at the bottom of the pan. Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition measurements.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents thermo-oxidative degradation, isolating the effects of thermal decomposition alone.

-

Equilibrate the furnace at 30 °C for 15 minutes to ensure a stable starting environment.

-

-

Thermal Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[11] Causality: A 10 °C/min rate is a standard compromise, fast enough to ensure good signal-to-noise ratio while slow enough to allow for reasonable temperature resolution between thermal events.

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C) to generate the TGA thermogram.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method on the primary mass loss step.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the temperature and enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. Causality: Ensures the accuracy of transition temperatures and energy measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the lid onto the pan. Prepare an identical empty, crimped pan to serve as the reference. Causality: A non-hermetic pan allows any gaseous decomposition products to escape, preventing a dangerous pressure buildup.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. Causality: Maintains an inert and stable thermal environment within the cell.

-

-

Thermal Program (Modulated DSC Recommended):

-

Equilibrate at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.[11] Causality: Consistent with the TGA heating rate for direct comparison of thermal events.

-

For complex events, a Modulated DSC (MDSC) experiment can be invaluable, as it separates reversible heat flow (like melting) from non-reversible heat flow (like decomposition), aiding in data interpretation.[12]

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the sharp, endothermic peak corresponding to melting. Integrate the peak to determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ).

-

Identify any subsequent broad, exothermic peaks, which typically correspond to decomposition. Integrate this peak to determine the decomposition temperature (TᏧ) and enthalpy of decomposition (ΔHᏧ).

-

Summary of Expected Thermal Data

Based on the analysis of similar phenolic and morpholine-containing structures, the following table summarizes the anticipated quantitative data from TGA and DSC analyses.

| Parameter | Technique | Expected Value | Interpretation |

| Melting Point (Tₘ) | DSC | ~150 - 170 °C | A sharp endothermic peak indicating the transition from solid to liquid phase. |

| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | Varies | Energy required for melting; provides information on crystalline lattice energy. |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | > 200 °C | The temperature at which significant, thermally-induced mass loss begins. This is a key indicator of thermal stability. |

| Peak Decomposition (TᏧ) | TGA (DTG Peak) / DSC | ~250 - 350 °C | The temperature of the maximum rate of decomposition. DSC will show a strong exothermic event. |

| Total Mass Loss | TGA | ~70 - 90% (by 600°C) | The percentage of the material that volatilizes upon heating, leaving behind a char residue. |

| Decomposition Enthalpy (ΔHᏧ) | DSC | Exothermic | The decomposition process releases energy, a critical safety consideration. |

Implications for Researchers and Drug Development Professionals

The thermal data generated for this compound has direct and actionable consequences:

-

For Process Chemists: The decomposition onset temperature (Tₒₙₛₑₜ) serves as a critical upper limit for synthesis and purification steps (e.g., distillation, drying). Operating significantly below this temperature is crucial to prevent yield loss and the formation of degradation-related impurities.

-

For Formulation Scientists: Knowledge of the melting point is essential for developing formulations involving thermal processes like hot-melt extrusion. The stability data informs the selection of excipients and processing conditions to ensure the API remains intact.[2]

-

For Quality Control & Regulatory Affairs: A well-defined thermal profile is a key component of the API's characterization package. It forms the basis for setting storage conditions (e.g., "Store at controlled room temperature, protect from heat") and establishing a shelf-life under accelerated stability testing protocols.

Conclusion

The thermal stability of this compound is a multi-faceted characteristic that extends far beyond its melting point. A systematic evaluation using complementary techniques like TGA and DSC provides a comprehensive understanding of its behavior under thermal stress. This guide has outlined the rationale, proposed mechanisms, and detailed experimental workflows necessary to perform such an evaluation. By grounding experimental choices in scientific causality and adhering to robust protocols, researchers can generate the high-quality, reliable data needed to guide safe and efficient drug development processes, ultimately ensuring the integrity and quality of the final pharmaceutical product.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. news-medical.net [news-medical.net]

- 4. tainstruments.com [tainstruments.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06743E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

Foreword: The Imperative of Computational Insight in Modern Drug Discovery

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Morpholinophenol

In the landscape of contemporary drug development, the convergence of theoretical chemistry and biological science has become a cornerstone of innovation. This compound, a molecule featuring a pharmacologically significant morpholine moiety attached to a phenol ring, represents a class of structures with broad therapeutic potential. Its utility, however, is fundamentally governed by its three-dimensional structure, electronic landscape, and capacity for intermolecular interactions.

This guide eschews a simplistic, step-by-step recitation of a computational protocol. Instead, it is designed to provide a senior-level perspective on why specific quantum chemical methodologies are chosen and how the resulting data can be translated into actionable insights for medicinal chemists and drug development professionals. We will explore the application of Density Functional Theory (DFT) to dissect the molecular properties of this compound, providing a robust, self-validating framework for its computational analysis.

Part 1: Strategic Foundations of the Computational Approach

The Rationale for Quantum Chemical Investigation

Experimental characterization of a drug candidate is essential, but often provides an incomplete picture. Quantum chemical calculations augment empirical data by providing a predictive understanding of a molecule's intrinsic properties. For this compound, these calculations are critical for:

-

Elucidating Bioactive Conformation: Determining the lowest energy three-dimensional structure, which is fundamental to its interaction with biological targets like enzymes and receptors.

-

Mapping Reactivity and Metabolic Fate: Identifying regions of high or low electron density to predict sites of metabolic attack and potential toxicity.

-

Understanding Drug-Receptor Interactions: Modeling the electrostatic potential to reveal how the molecule will orient itself within a binding pocket.

-

Interpreting Spectroscopic Data: Simulating vibrational spectra (like IR and Raman) to aid in the structural confirmation of synthesized compounds.

Selecting the Optimal Theoretical Model: The B3LYP/6-311++G(d,p) Approach

The choice of a computational model is a balance between accuracy and computational expense. For organic molecules of this size, Density Functional Theory (DFT) has emerged as the gold standard.

-

The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron exchange than pure DFT functionals, leading to reliable predictions of molecular geometries and energies.

-

The 6-311++G(d,p) Basis Set: This Pople-style basis set offers a high degree of flexibility for describing the electron distribution:

-

6-311: A triple-zeta basis set for valence electrons, allowing for a more nuanced description of chemical bonding.

-

++G: The inclusion of diffuse functions is crucial for accurately modeling systems with lone pairs, such as the oxygen and nitrogen atoms in this compound, and for describing non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron clouds in a molecular environment.

-

This combination, B3LYP/6-311++G(d,p), represents a well-validated and robust "model chemistry" for obtaining high-quality results for molecules like this compound.

Part 2: A Validated Computational Workflow

The following protocol is designed as a self-validating system, where the output of each step provides a logical and necessary input for the next.

Step 1: Geometry Optimization – Finding the Global Minimum

The initial step is to determine the most stable 3D structure of this compound.

Experimental Protocol:

-

Initial Structure Generation: Construct an approximate 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

Method: B3LYP/6-311++G(d,p)

-

Keyword: Opt (for optimization)

-

Solvation Model (Recommended): To mimic a physiological environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

-

-

Execution and Convergence: The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, and the structure represents a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis – Confirming the Minimum and Predicting Spectra

This is a critical validation step.

Experimental Protocol:

-

Input: The optimized geometry from the previous step.

-

Calculation Setup:

-

Method: B3LYP/6-311++G(d,p)

-

Keyword: Freq (for frequency)

-

-

Analysis:

-

Confirmation: The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

-

Spectral Prediction: The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) spectrum.

-

Step 3: Electronic Structure and Reactivity Analysis

With a validated, optimized geometry, we can now probe the electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

-

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

-